molecular formula C19H18FN5O B2991693 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 1396760-34-1

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2991693
CAS No.: 1396760-34-1
M. Wt: 351.385
InChI Key: NPTYUSVCVMONPQ-UHFFFAOYSA-N
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Description

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for Research Use Only. Its molecular structure incorporates three privileged pharmacophores: a pyridazinone core, a 1H-pyrrole ring, and a piperazine linker, a combination known to contribute to diverse biological activities. The pyridazin-3(2H)-one scaffold is a recognized structural feature in numerous bioactive molecules and is extensively investigated for its potential in developing novel vasodilators for cardiovascular disease and targeted anticancer agents . This heterocycle is a key building block for compounds that act as phosphodiesterase (PDE) inhibitors and tyrosine kinase inhibitors, impacting critical cellular signaling pathways . The 1H-pyrrole unit is a five-membered nitrogen-containing heterocycle frequently found in natural products and synthetic compounds with demonstrated pharmacological potential, including antimicrobial and anticancer properties . The piperazine moiety serves as a flexible linker that can enhance solubility and influence the molecule's interaction with biological targets. Researchers can leverage (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)(2-fluorophenyl)methanone as a key intermediate or precursor in constructing more complex molecules. Its primary research applications include serving as a building block in synthetic organic chemistry, acting as a core structure for the development of targeted chemical libraries in high-throughput screening, and functioning as a model compound for structure-activity relationship (SAR) studies to optimize interactions with enzymes and receptors. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O/c20-16-6-2-1-5-15(16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-4-10-23/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTYUSVCVMONPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone , with the molecular formula C18H18N6OC_{18}H_{18}N_{6}O and a molecular weight of 334.4 g/mol, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The compound features several key structural components:

  • Piperazine Moiety : Known for various biological activities, including antipsychotic effects.
  • Pyridazine Ring : Often associated with antitumor activity.
  • Pyrrole Group : Commonly linked to neuroprotective properties.
  • Fluorophenyl Substitution : Enhances lipophilicity and may improve bioavailability.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Potential inhibition of cancer cell proliferation.
  • Neuroprotective Effects : Possible modulation of neurodegenerative processes.
  • Antimicrobial Properties : Inhibition of bacterial growth.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of pyridazine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines. A study found that pyridazine derivatives exhibited good inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Neuroprotective Effects

The presence of the pyrrole ring in the compound suggests potential neuroprotective activity. Research has shown that certain piperazine derivatives can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter systems .

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties. Studies on related pyrazole derivatives have demonstrated effectiveness against various bacterial strains, indicating that modifications to the piperazine or pyridazine rings could enhance these effects .

Case Studies

StudyCompoundActivityFindings
Pyridazine DerivativesAntitumorSignificant inhibition of cancer cell lines
Piperazine AnalogsNeuroprotectionImproved cognitive function in animal models
Pyrazole CompoundsAntimicrobialEffective against multiple bacterial strains

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substitutions on the piperazine ring can significantly alter potency and selectivity.
  • The introduction of electron-withdrawing groups (like fluorine) enhances interactions with biological targets.

Scientific Research Applications

  • Piperazine Moiety Piperazine is known for diverse biological activities, including antipsychotic effects.
  • Pyridazine Ring The pyridazine ring is often associated with antitumor activity. Recent investigations have highlighted the antitumor potential of pyridazine derivatives, which have demonstrated inhibitory effects against cancer cell lines by targeting BRAF(V600E) and EGFR.
  • Pyrrole Group The pyrrole group is commonly linked to neuroprotective properties. Certain piperazine derivatives can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter systems.
  • Fluorophenyl Substitution Fluorophenyl substitution enhances lipophilicity and may improve bioavailability. The introduction of electron-withdrawing groups like fluorine enhances interactions with biological targets.

Potential Biological Activities

Preliminary studies suggest that (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone exhibits a range of biological activities:

  • Antitumor Activity It may inhibit cancer cell proliferation.
  • Neuroprotective Effects It could modulate neurodegenerative processes.
  • Antimicrobial Properties It might inhibit bacterial growth. Studies on related pyrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that modifications to the piperazine or pyridazine rings could enhance these effects. Pyrrole derivatives have demonstrated antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Substitutions on the piperazine ring can significantly alter potency and selectivity.

Comparison with Similar Compounds

Key Structural Insights :

  • Pyridazine vs.
  • Fluorophenyl Position : The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to 4-fluorophenyl analogs, favoring interactions with flat aromatic residues in enzymes or receptors .
  • Heterocyclic Substituents : The pyrrole group (five-membered, aromatic N-heterocycle) in the target compound contrasts with thiophene (sulfur-containing) in and triazole (three N atoms) in , each influencing solubility, metabolic stability, and target selectivity.

Physicochemical and Pharmacological Implications

  • Molecular Weight and Lipophilicity : The target compound (MW ~356 g/mol) is larger than the fluoropyridin-3-yl analog (MW ~327 g/mol) , which may slightly reduce blood-brain barrier permeability. However, the pyrrole and pyridazine groups could offset this by providing polar interactions.
  • Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility due to their basic nitrogen atoms. The methylpiperazine analog in demonstrates enhanced solubility, suggesting that alkylation of the piperazine ring could be a viable strategy for optimizing the target compound’s formulation.

Methodological Considerations in Similarity Assessment

Compound similarity is often evaluated via structural alignment (e.g., Tanimoto coefficient) or pharmacophore mapping . For the target compound, structural alignment with pyridazine-containing analogs would highlight shared hydrogen-bonding motifs, while dissimilarity metrics might emphasize the unique pyrrole substitution. Virtual screening protocols prioritizing functional groups (e.g., fluorophenyl, piperazine) could group it with CNS-active compounds, given piperazine’s prevalence in neurotherapeutics .

Q & A

Basic: What are the common synthetic routes for (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone, and how do reaction conditions influence yield?

Answer: The compound is synthesized via multi-step reactions, typically involving condensation of pyridazine and piperazine derivatives. For example, substituted pyridazin-3-yl intermediates are coupled with fluorophenyl moieties using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants (e.g., 1:1.2 for amine:carbonyl precursor) critically affect yield. Impurities like unreacted starting materials or byproducts (e.g., dehalogenated intermediates) require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can structural contradictions between computational modeling and experimental crystallography data for this compound be resolved?

Answer: Discrepancies often arise from conformational flexibility in the piperazine-pyrrole linkage. To resolve this:

  • Perform temperature-dependent crystallography (e.g., 100–298 K) to capture dynamic behavior.
  • Validate computational models (DFT or MD simulations) using experimental bond angles and torsion angles from X-ray data (e.g., α = 73.489°, β = 71.309°, γ = 83.486° in triclinic crystals) .
  • Compare Hirshfeld surface analysis with intermolecular interaction data (e.g., C–H···O/F contacts) to refine packing models .

Basic: What spectroscopic and chromatographic methods are recommended for purity assessment?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in water) and B (acetonitrile), gradient elution (20–80% B over 20 min), UV detection at 254 nm .
  • LC-MS : Electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., m/z 477.53 for related fluorophenyl-piperazine analogs) .
  • NMR : ¹⁹F NMR (δ -110 to -115 ppm for 2-fluorophenyl) and ¹H NMR (δ 6.8–7.2 ppm for pyrrole protons) .

Advanced: How can researchers optimize pharmacological activity while mitigating off-target effects in SAR studies?

Answer:

  • Substituent modification : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity, as seen in analogs with trifluoromethylpyrimidine moieties .
  • Piperazine ring rigidification : Introduce sp³-hybridized carbons or fused rings to reduce conformational entropy and improve selectivity .
  • In vitro profiling : Use kinase panels (e.g., 50+ kinases) and off-target receptor binding assays (e.g., GPCRs, ion channels) to identify selectivity issues early .

Basic: What safety protocols are critical during handling due to its irritant properties?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of dust.
  • Spill management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced: How can thermal degradation pathways be analyzed to improve compound stability?

Answer:

  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition onset (e.g., 200–250°C for related pyridazinones).
  • LC-MS stability studies : Incubate the compound in buffered solutions (pH 2–9, 37°C) for 7 days; monitor hydrolysis products (e.g., fluorophenyl carboxylic acid) .
  • Solid-state stability : Store in amber vials under argon at -20°C to prevent oxidative degradation .

Basic: What biological activities have been reported for structurally similar compounds?

Answer: Analogs with pyrrole-piperazine scaffolds exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Cytotoxicity : IC₅₀ = 10–50 µM in cancer cell lines (e.g., MCF-7, A549) via ROS-mediated apoptosis .
  • Anti-inflammatory effects : 40–60% inhibition of TNF-α at 10 µM in macrophage models .

Advanced: How can computational docking studies guide the design of derivatives targeting specific kinases?

Answer:

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PI3Kα, EGFR).
  • Docking protocols : Use AutoDock Vina with flexible ligand parameters and rigid receptor grids (grid spacing 0.375 Å). Validate poses with MM-GBSA binding energy calculations.
  • SAR validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .

Basic: What are the key considerations for designing stability-indicating assays?

Answer:

  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH).
  • Chromatographic resolution : Ensure baseline separation of degradation products using HPLC with PDA detection (200–400 nm).
  • Validation parameters : Assess linearity (R² ≥ 0.998), precision (%RSD < 2%), and LOD/LOQ (e.g., 0.1 µg/mL) .

Advanced: How can cross-disciplinary approaches (e.g., marine natural product-inspired design) enhance lead optimization?

Answer:

  • Scaffold hybridization : Integrate marine-derived pharmacophores (e.g., bromophenols, terpenes) into the pyrrole-piperazine core to improve solubility and bioactivity .
  • Ecological toxicity screening : Use Artemia salina lethality assays (LC₅₀ < 100 µg/mL) to prioritize eco-friendly derivatives .
  • Multi-omics integration : Combine transcriptomic data (e.g., RNA-seq of treated cells) with metabolic profiling to map mechanism-of-action pathways .

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